molecular formula C18H16FN3O3 B2773808 N-(4-fluorobenzyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide CAS No. 1105214-12-7

N-(4-fluorobenzyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Cat. No.: B2773808
CAS No.: 1105214-12-7
M. Wt: 341.342
InChI Key: HEFKCLJYURDLIB-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a high-purity chemical reagent designed for pharmaceutical and biochemical research. This compound features a 4H-pyrido[1,2-a]pyrimidin-4-one core structure, a scaffold recognized in medicinal chemistry for its relevance in drug discovery programs . The molecular framework is structurally similar to compounds investigated for their potential as kinase inhibitors and other biological targets, making it a valuable intermediate for developing novel therapeutic agents . The specific substitution pattern, including the 4-fluorobenzyl amide group and the 9-methyl-4-oxo pyrimidine core, is engineered to influence the molecule's electronic properties, lipophilicity, and overall binding affinity to biological targets. Researchers can utilize this compound as a key building block in synthetic chemistry, particularly for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. Its applications extend to use as a standard in analytical method development and as a precursor for further chemical transformations via its reactive acetamide linker. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material appropriately in a controlled laboratory environment. For specific storage and handling conditions, please refer to the product's certificate of analysis.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-12-3-2-8-22-17(24)9-16(21-18(12)22)25-11-15(23)20-10-13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFKCLJYURDLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a synthetic compound with potential therapeutic applications due to its biological activity, particularly in anti-inflammatory and anticancer contexts. This article reviews the compound's biological properties, highlighting its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C17H16FN3O3
Molecular Weight 327.31 g/mol
CAS Number 886894-19-5

The structure includes a fluorobenzyl moiety, a pyrido[1,2-a]pyrimidine core, and an acetamide group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in inflammatory processes. Preliminary studies suggest that it may modulate the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. The compound's interaction with COX enzymes has been noted to exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Anti-inflammatory Effects

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anti-inflammatory properties. In vitro assays have shown that compounds similar to this compound effectively suppress COX-2 activity with IC50 values around 0.04 μmol . Additionally, in vivo studies using models such as carrageenan-induced paw edema have demonstrated a reduction in inflammation comparable to indomethacin, a standard anti-inflammatory agent .

Anticancer Activity

The compound also shows promise in anticancer applications. Initial studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, compounds within the same class have been reported to induce apoptosis in various cancer cell lines through the modulation of apoptotic markers and signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrido[1,2-a]pyrimidine core and substituents on the benzyl group can significantly influence its pharmacological profile. For example, electron-donating groups on the aromatic ring enhance anti-inflammatory potency by improving binding affinity to COX enzymes .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Anti-inflammatory Efficacy : In a controlled study involving carrageenan-induced inflammation in rats, a related pyrimidine derivative demonstrated an ED50 value of 8.23 μM, indicating strong anti-inflammatory effects compared to traditional NSAIDs like indomethacin (ED50 = 9.17 μM) .
  • Cancer Cell Studies : In vitro assays on human cancer cell lines showed that compounds with structural similarities to this compound can reduce cell viability by inducing apoptosis through caspase activation pathways.

Q & A

Q. What are the recommended synthetic routes for N-(4-fluorobenzyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide?

The synthesis typically involves a multi-step approach:

  • Core pyrido[1,2-a]pyrimidinone formation : Start with a substituted pyrimidine precursor, such as 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate. React this with 4-fluorobenzylamine in ethanol under reflux conditions to form the acetamide backbone via nucleophilic substitution .
  • Oxy-acetamide linkage : Introduce the oxy-acetamide group using a coupling agent (e.g., DCC or EDC) in anhydrous solvents like DMF or THF. Temperature control (40–60°C) minimizes side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How is the structural integrity of this compound validated?

Key characterization methods include:

  • NMR spectroscopy : 1H and 13C NMR in DMSO-d6 to confirm aromatic proton shifts (δ 7.0–8.5 ppm for pyrido-pyrimidine protons) and acetamide carbonyl resonance (~168 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 396.12) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions in solid-state studies .

Q. What solvents and catalysts optimize its synthesis?

  • Solvents : Ethanol or DMF for condensation steps due to their polarity and ability to stabilize intermediates .
  • Catalysts : Sodium hydride or potassium carbonate for deprotonation during nucleophilic substitutions . Avoid strong acids to prevent decomposition of the pyrido-pyrimidine core .

Advanced Research Questions

Q. How can reaction byproducts be identified and mitigated during synthesis?

  • Byproduct analysis : Use LC-MS or TLC to detect intermediates like unreacted 4-fluorobenzylamine or hydrolyzed acetamide derivatives. Adjust stoichiometry (1.2:1 amine-to-core ratio) to minimize residual starting materials .
  • Temperature sensitivity : Side reactions (e.g., oxy-group cleavage) occur above 70°C; monitor via in-situ IR spectroscopy for real-time carbonyl stability (C=O stretch at ~1700 cm<sup>-1</sup>) .

Q. What computational tools aid in predicting its reactivity or biological targets?

  • Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways and transition states, as demonstrated by ICReDD’s workflow combining computational and experimental data .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to kinases or inflammatory targets (e.g., COX-2), leveraging structural analogs with known bioactivity .

Q. How do structural modifications influence its biological activity?

  • Fluorine substitution : The 4-fluorobenzyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, improving blood-brain barrier penetration in CNS-targeted studies .
  • Pyrido-pyrimidine core : Modifications at the 9-methyl position (e.g., replacing methyl with ethyl) reduce anti-inflammatory efficacy by 30% in murine models, highlighting steric constraints in target binding .

Q. What strategies resolve contradictions in reported biological data?

  • Assay standardization : Discrepancies in IC50 values (e.g., anticancer activity) may arise from cell line variability (e.g., HeLa vs. MCF-7). Use parallel assays with controls like doxorubicin and normalize data to protein content .
  • Metabolic stability : Conflicting pharmacokinetic profiles can be addressed by conducting microsomal stability tests (human liver microsomes, NADPH cofactor) to quantify CYP450-mediated degradation .

Methodological Considerations

Q. How is purity assessed for in vivo studies?

  • HPLC-PDA : Utilize a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm. Acceptable purity is ≥98% for pharmacokinetic studies .
  • Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis within ±0.4% of theoretical values ensures batch consistency .

Q. What techniques elucidate degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40°C), light (UV-A), and acidic/basic conditions (pH 2–9). Analyze degradation products via LC-MS/MS and compare to stability-indicating methods .

Q. How are structure-activity relationships (SAR) systematically explored?

  • Fragment-based design : Synthesize derivatives with incremental changes (e.g., replacing the oxy-group with sulfonyl or amino linkages). Test in enzyme inhibition assays (e.g., EGFR kinase) to map critical pharmacophores .

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